molecular formula C10H15N5O5 B6592467 2'-Deoxyguanosine monohydrate CAS No. 207121-55-9

2'-Deoxyguanosine monohydrate

Cat. No.: B6592467
CAS No.: 207121-55-9
M. Wt: 285.26 g/mol
InChI Key: LZSCQUCOIRGCEJ-FPKZOZHISA-N
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Description

2’-Deoxyguanosine monohydrate is a purine nucleoside that plays a crucial role in the synthesis of DNA. It is composed of a guanine base attached to a deoxyribose sugar molecule. This compound is essential for various biological processes, including DNA replication and repair. It is widely used in scientific research and has significant applications in medicine and biotechnology .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyguanosine monohydrate is DNA synthesis. It is a purine nucleoside that, upon sequential phosphorylation by kinases, forms deoxyguanosine triphosphate (dGTP) . dGTP is used by DNA polymerases and reverse transcriptases, which are enzymes that synthesize DNA .

Mode of Action

2’-Deoxyguanosine monohydrate interacts with its targets (DNA polymerases and reverse transcriptases) by providing the necessary building blocks for DNA synthesis. The compound is sequentially phosphorylated to form dGTP, which is then incorporated into the growing DNA strand by these enzymes .

Biochemical Pathways

The compound plays a crucial role in the nucleotide synthesis pathway. It is involved in the formation of deoxyribonucleotide triphosphates (dNTPs), which are essential for DNA replication and repair . The compound’s conversion to dGTP and its subsequent incorporation into DNA can affect various downstream processes, including cell division, gene expression, and genetic stability .

Result of Action

The molecular and cellular effects of 2’-Deoxyguanosine monohydrate’s action primarily involve the synthesis of DNA. By providing a source of dGTP for DNA polymerases and reverse transcriptases, the compound enables the synthesis of DNA, which is essential for cell replication and the transmission of genetic information . In addition, the compound has been found to induce classical immune responses, including ROS production, allose accumulation, and MPKs phosphorylation, and upregulate the expression of plant immunity-associated genes .

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine monohydrate is involved in the synthesis of DNA in human cells . It undergoes sequential phosphorylation by kinases to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function in DNA synthesis .

Cellular Effects

2’-Deoxyguanosine monohydrate has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of energy metabolism and mitochondrial functions, which are vital for cell function .

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine monohydrate exerts its effects through binding interactions with biomolecules and changes in gene expression . It forms deoxyguanosine triphosphate (dGTP) through sequential phosphorylation, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA .

Temporal Effects in Laboratory Settings

The effects of 2’-Deoxyguanosine monohydrate can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2’-Deoxyguanosine monohydrate can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

2’-Deoxyguanosine monohydrate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

2’-Deoxyguanosine monohydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyguanosine monohydrate and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyguanosine monohydrate can be synthesized through enzymatic and chemical methods. One efficient method involves an enzymatic cascade using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum. This one-pot whole-cell catalysis approach yields high production efficiency and is suitable for industrial applications .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine monohydrate often employs chemical synthesis methods that require chiral ligands as catalysts. These methods, while efficient, may generate heavy-metal waste. Enzymatic synthesis is considered a more sustainable alternative due to its higher atom economy and fewer side products .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxyguanosine monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine monohydrate
  • 2’-Deoxycytidine hydrochloride
  • Thymidine

Uniqueness

2’-Deoxyguanosine monohydrate is unique due to its electron-rich guanine base, which makes it highly susceptible to oxidative damage. This property is leveraged in studies of oxidative stress and DNA damage mechanisms. Additionally, its role in forming dGTP distinguishes it from other nucleosides, highlighting its importance in DNA synthesis and repair .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSCQUCOIRGCEJ-FPKZOZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036032
Record name 2'-Deoxyguanosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207121-55-9, 312693-72-4
Record name 2′-Deoxyguanosine hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207121-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyguanosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2´-Deoxyguanosine Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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